Thermodynamic Stability: Gas-Phase Enthalpy of Formation Comparison Across Four Dichloroanisole Isomers
The gas-phase standard molar enthalpy of formation (ΔfHm°(g)) at 298.15 K, derived from combustion calorimetry and sublimation/vaporization measurements, provides a direct measure of molecular stability. 2,3-Dichloroanisole exhibits the least negative (i.e., least thermodynamically stable) value among the four isomers studied [1].
| Evidence Dimension | Standard molar enthalpy of formation in the gaseous phase, ΔfHm°(g) at 298.15 K (more negative = more stable) |
|---|---|
| Target Compound Data | -117.7 ± 2.3 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,4-Dichloroanisole: -121.6 ± 1.8 kJ·mol⁻¹; 2,6-Dichloroanisole: -109.3 ± 1.9 kJ·mol⁻¹; 3,5-Dichloroanisole: -125.9 ± 2.3 kJ·mol⁻¹ |
| Quantified Difference | 2,3-Isomer is 3.9 kJ·mol⁻¹ less stable than 2,4-isomer, 8.4 kJ·mol⁻¹ less stable than 2,6-isomer, and 8.2 kJ·mol⁻¹ more stable than 3,5-isomer. |
| Conditions | Rotating bomb combustion calorimetry and Calvet microcalorimetry for sublimation/vaporization, T = 298.15 K. |
Why This Matters
This difference informs reactivity expectations in high-temperature processes and provides a thermodynamic basis for isomer-specific handling and storage requirements.
- [1] Ribeiro da Silva, M. A. V.; Lobo Ferreira, A. I. M. C. Thermochemical study of four isomers of dichloroanisole. J. Chem. Thermodyn. 2008, 40, 924–930. View Source
